Acotiamide D6
CAS No.:
Cat. No.: VC16017614
Molecular Formula: C21H30N4O5S
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H30N4O5S |
---|---|
Molecular Weight | 456.6 g/mol |
IUPAC Name | N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)/i5D3,6D3 |
Standard InChI Key | TWHZNAUBXFZMCA-SCPKHUGHSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES | CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C |
Introduction
Structural and Chemical Properties of Acotiamide D6
Acotiamide D6 (C₂₁H₂₄D₆N₄O₅S) incorporates six deuterium atoms at specific positions within the acotiamide structure, increasing its molecular weight to 456.59 g/mol compared to 450.55 g/mol for the non-deuterated form . This isotopic substitution minimizes chromatographic co-elution while maintaining nearly identical retention behavior to the analyte of interest.
Table 1: Key Chemical Characteristics
Analytical Applications in LC-MS/MS Assays
A validated LC-MS/MS method employing Acotiamide D6 achieved linear quantification of acotiamide in human plasma across 0.500–100 ng/mL (r² > 0.9987) . The method’s robustness stems from the internal standard’s ability to compensate for matrix effects and recovery variations.
Table 2: Chromatographic Performance Metrics
Parameter | Value |
---|---|
Column | Welch Ultimate XB-C18 (2.1×50 mm, 3μm) |
Mobile Phase | Methanol/10 mM ammonium acetate + 0.1% FA |
Flow Rate | 400 μL/min |
Retention Time | 1.78 min (acotiamide), 1.79 min (D6) |
Run Time | 4.0 min |
The 0.1 min retention time difference between native and deuterated compounds permits baseline resolution without compromising throughput . Matrix effects remained below 15%, with inter-day precision ≤5.80% and accuracy within 92.7–103.0%, meeting FDA bioanalytical guidelines .
Regulatory and Research Significance
As the first approved treatment for Rome III-defined functional dyspepsia , acotiamide’s therapeutic monitoring necessitates robust bioanalytical methods. Acotiamide D6 has become indispensable in clinical trials across Asia, Europe, and North America, particularly during phase II/III studies assessing dose proportionality and food effects.
Future Directions
Ongoing research explores Acotiamide D6’s utility in:
-
Multimodal imaging studies combining PET and LC-MS/MS
-
Enterohepatic recirculation analysis using dual isotopic labeling
-
Pediatric formulation development requiring sub-ng/mL sensitivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume